molecular formula C16H18FN3O2S B2597860 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2310152-53-3

8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2597860
CAS No.: 2310152-53-3
M. Wt: 335.4
InChI Key: XTWMHSLMORPSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, a scaffold widely explored in medicinal chemistry due to its structural rigidity and ability to interact with central nervous system (CNS) targets . The molecule features a 4-fluorobenzenesulfonyl group at position 8 and a 1H-pyrazole substituent at position 3 (Figure 1). The fluorine atom on the sulfonyl group enhances metabolic stability and modulates electronic properties, while the pyrazole ring contributes to hydrogen bonding and π-π interactions.

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-2-6-16(7-3-12)23(21,22)20-13-4-5-14(20)11-15(10-13)19-9-1-8-18-19/h1-3,6-9,13-15H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWMHSLMORPSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclic structures . This reaction proceeds under mild conditions and can be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The fluorobenzenesulfonyl and pyrazolyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include acting as a lead compound for developing new drugs targeting specific pathways or receptors.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazolyl group may also contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs and their substituents:

Compound Name Position 8 Substituent Position 3 Substituent Biological Target/Activity Reference
8-(4-Fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane 4-Fluorobenzenesulfonyl 1H-Pyrazole Not explicitly stated Target Compound
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[...] 3,5-Dimethylpyrazole-4-sulfonyl 4-Hexylphenoxy Non-opioid analgesic (hypothesized)
8-((2-Bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[...] 2-Bromophenylsulfonyl 1H-1,2,4-Triazole Unknown (structural analog)
RTI-336 4-Chlorophenyl (C2β) 3-(4-Methylphenyl)isoxazole (C3β) DAT inhibitor (clinical trials)
8-(4-Aminophenylsulfonyl)-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 4-Aminophenylsulfonyl Carbonitrile Synthetic intermediate

Key Observations :

  • Sulfonyl Group Diversity : The 4-fluorobenzenesulfonyl group in the target compound contrasts with bulkier substituents (e.g., 2-bromophenylsulfonyl in ), which may influence receptor binding kinetics.
  • Heterocyclic Moieties: Pyrazole (target compound) vs.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight (~397 g/mol, estimated) is comparable to (397.29 g/mol).
  • Elemental Analysis : Analogous compounds in show deviations ≤0.5% in calculated vs. observed C/H/N content, suggesting the target compound’s purity can be similarly validated.

Biological Activity

The compound 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel azabicyclic structure that has garnered attention for its potential biological applications, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19FN2O2SC_{16}H_{19}FN_{2}O_{2}S with a molecular weight of approximately 320.4 g/mol. The presence of the 4-fluorobenzenesulfonyl group and the pyrazole moiety are critical for its biological activity.

Research indicates that this compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a significant role in the metabolism of endocannabinoids. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties. The compound exhibits a non-covalent mechanism of action, allowing it to selectively inhibit NAAA without reacting with its active site cysteine residues .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to optimize the potency and selectivity of this compound. Modifications to the azabicyclic core and the introduction of various substituents on the aromatic rings have led to significant improvements in inhibitory activity. For instance, compounds with different substituents at the para position of the phenyl ring showed varying degrees of potency against NAAA, with some derivatives achieving IC50 values in the low nanomolar range .

Table 1: Inhibitory Activity of Selected Derivatives

Compound IDStructureIC50 (μM)Notes
ARN16186Structure0.655High potency
ARN19689Structure0.042Superior pharmacokinetics
ARNXXXXStructure0.150Moderate potency

Case Studies

  • Inflammatory Conditions : In vivo studies demonstrated that ARN19689 significantly reduced inflammatory markers in animal models, suggesting its potential therapeutic application in managing inflammatory diseases .
  • Pain Management : The compound's ability to elevate PEA levels indicates its potential use in pain management therapies, particularly for chronic pain conditions where traditional analgesics may fail .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated using various assays, demonstrating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for its development as a therapeutic agent .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity. For example, pyrazole protons typically appear as doublets near δ 7.5–8.0 ppm, while bicyclic protons show complex splitting patterns .
  • HPLC/LC-MS : Essential for quantifying purity and detecting sulfonylation byproducts. Reverse-phase columns (e.g., C18) with acetonitrile/water gradients are recommended .
  • Elemental Analysis : Validates stoichiometry, especially for salts (e.g., oxalates) .

How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for DAT binding) or radioligands (e.g., 3H^3H-WIN35428 vs. 3H^3H-cocaine) .
  • Stereochemistry : Enantiomers may exhibit divergent activities. For example, (1R,2S,3S,5S)-RTI-336 shows 10-fold higher DAT affinity than its enantiomer .
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) vs. in vivo pharmacokinetics can yield conflicting data .
    Standardized protocols and chiral resolution (e.g., chiral HPLC) are critical for reproducibility .

What are the primary biological targets of this compound, and what mechanistic insights exist?

Basic Research Focus
The compound likely targets:

  • Monoamine Transporters : DAT and serotonin transporter (SERT) inhibition via competitive binding to the orthosteric site .
  • Enzymes : Acetylcholinesterase (AChE) inhibition via sulfonyl group interactions with the catalytic triad .
    Radiolabeled analogs (e.g., 11C^{11}C-RTI-336) are used for PET imaging to study target engagement in vivo .

What strategies are effective for optimizing the metabolic stability of 8-azabicyclo[3.2.1]octane derivatives?

Q. Advanced Research Focus

  • Sulfonyl Group Modifications : Fluorinated benzenesulfonyl groups reduce CYP450-mediated oxidation .
  • Pyrazole Substituents : Electron-withdrawing groups (e.g., Cl, CF3_3) at the 1-position enhance plasma half-life by blocking Phase I metabolism .
  • Prodrug Approaches : Esterification of hydroxyl groups (e.g., as seen in tropane alkaloids) can improve bioavailability .

How does stereochemistry impact the pharmacological profile of this compound?

Advanced Research Focus
The 8-azabicyclo[3.2.1]octane scaffold has three chiral centers, making enantioselective synthesis critical. For example:

  • Endo vs. Exo Isomers : Endo-3-amine derivatives show higher DAT selectivity due to favorable hydrophobic interactions .
  • Bridgehead Nitrogen Configuration : (R)-configured sulfonyl groups improve AChE inhibition by 40% compared to (S)-isomers .
    Asymmetric catalysis (e.g., Jacobsen epoxidation) and chiral auxiliaries are used to access enantiopure intermediates .

What in vitro and in vivo models are appropriate for evaluating this compound’s neuropharmacological effects?

Q. Basic Research Focus

  • In Vitro :
    • Binding Assays : Radioligand competition using rat striatal membranes for DAT/SERT .
    • Enzyme Inhibition : Ellman’s method for AChE activity .
  • In Vivo :
    • Locomotor Activity Tests : Mouse models to assess stimulant effects (e.g., cocaine-like hyperactivity) .
    • Microdialysis : Measuring extracellular dopamine in the nucleus accumbens .

What are the major metabolic pathways of this compound, and how can metabolites be identified?

Q. Advanced Research Focus

  • Phase I Metabolism : Oxidative dealkylation at the sulfonyl group and hydroxylation of the bicyclic core .
  • Phase II Metabolism : Glucuronidation of pyrazole hydroxyl metabolites .
    LC-MS/MS with high-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., 13C^{13}C-tracers) are used to map metabolic pathways .

How can computational methods aid in the design of novel analogs with improved target selectivity?

Q. Advanced Research Focus

  • Molecular Docking : Predict binding poses at DAT (PDB: 4XP4) and AChE (PDB: 4EY7) .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC50_{50} values .
  • MD Simulations : Assess dynamic interactions (e.g., sulfonyl group flexibility in the DAT binding pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.